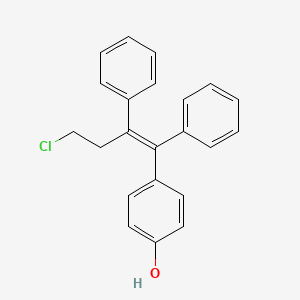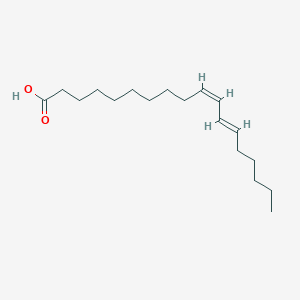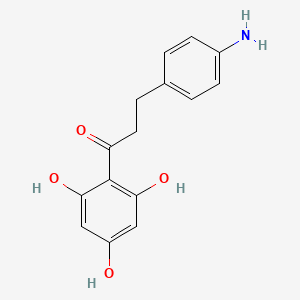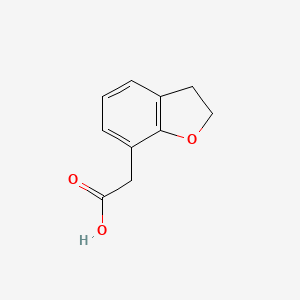
3'-O-(2-Methoxyethyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-(2-Methoxyethyl)adenosine is an adenosine analogue, which means it is structurally similar to adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine analogues are often used in scientific research due to their ability to mimic the biological activity of adenosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(2-Methoxyethyl)adenosine involves multiple steps. One common method includes the following steps :
Starting Materials: (2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-(benzoyloxy)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)methyl benzoate and adenine.
Reaction Conditions: The reaction is carried out in a mixture of acetonitrile and 1,2-dichloroethane at a temperature of 10°C. Tin tetrachloride is added dropwise, and the reaction mixture is stirred at 25°C.
Purification: The reaction mixture is quenched with water, diluted with methylene chloride, and washed with water. The crude product is then dissolved in methanol/aqueous ammonia and stirred overnight at 25°C. The final product is obtained with a purity of 99.6% and a yield of 70%.
Industrial Production Methods
Industrial production methods for 3’-O-(2-Methoxyethyl)adenosine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-O-(2-Methoxyethyl)adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and lithium bromide in dimethyl sulfoxide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogues.
Scientific Research Applications
3’-O-(2-Methoxyethyl)adenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its effects on smooth muscle cells.
Medicine: Investigated for its potential as a vasodilator and its ability to inhibit cancer progression.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3’-O-(2-Methoxyethyl)adenosine involves its interaction with adenosine receptors in the body. By mimicking the structure of adenosine, it can bind to these receptors and exert similar biological effects. This includes the dilation of smooth muscle cells and the inhibition of cancer cell proliferation. The molecular targets and pathways involved include the activation of adenosine receptors and subsequent signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Comparison
Compared to other adenosine analogues, 3’-O-(2-Methoxyethyl)adenosine is unique due to its specific structural modifications, which enhance its biological activity and stability. For instance, the addition of the 2-methoxyethyl group increases its resistance to enzymatic degradation, making it more effective in biological systems .
Properties
CAS No. |
303197-30-0 |
|---|---|
Molecular Formula |
C₁₃H₁₉N₅O₅ |
Molecular Weight |
325.32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







